4,4'-Dichloro-3-fluorobenzhydrol

Description

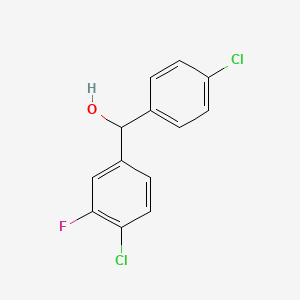

4,4'-Dichloro-3-fluorobenzhydrol is a halogenated benzhydrol derivative characterized by two chlorine atoms at the 4 and 4' positions of the biphenyl ring and a fluorine atom at the 3 position. Its molecular formula is C₁₃H₉Cl₂FO, and it belongs to the benzhydrol family, which features a central hydroxyl group (-OH) bridging two aromatic rings. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and advanced materials, due to its halogen substituents that modulate electronic and steric properties .

Properties

Molecular Formula |

C13H9Cl2FO |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

(4-chloro-3-fluorophenyl)-(4-chlorophenyl)methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H |

InChI Key |

DEVFJQSRMXGNLR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)F)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)F)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 4,4'-Dichloro-3-fluorobenzhydrol with key analogs based on substituent patterns, functional groups, and applications:

Substituent Effects on Physicochemical Properties

- Chlorine vs. Fluorine : Chlorine’s larger atomic size and stronger electron-withdrawing inductive effect increase lipophilicity and stabilize negative charges compared to fluorine. This makes this compound more lipophilic than its difluoro analog .

- Nitro Group Impact: The nitro-substituted benzophenone () exhibits higher reactivity due to the electron-deficient aromatic ring, making it suitable for electrophilic substitutions, whereas benzhydrols are more prone to oxidation or nucleophilic reactions .

- Hydroxyl vs. Amine Groups : The hydroxyl group in benzhydrols enables hydrogen bonding, enhancing solubility in polar solvents, while the diamine () facilitates polymerization or coordination in material science applications .

Reactivity and Stability

- Oxidation Sensitivity: Benzhydrols like this compound can oxidize to benzophenones under acidic or oxidative conditions. The electron-withdrawing Cl and F substituents may slow oxidation compared to non-halogenated analogs .

Q & A

Q. What multi-step synthesis strategies improve scalability while minimizing hazardous byproducts?

- Methodological Answer : Design a flow chemistry setup to control exothermic reactions (e.g., Grignard additions). Use life cycle assessment (LCA) tools to evaluate solvent waste (e.g., replacing dichloromethane with cyclopentyl methyl ether). Optimize catalytic systems (e.g., Pd/C for deprotection) to reduce metal residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.